molecular formula C20H25FINO2 B1147654 FE-PE2I CAS No. 949091-68-3

FE-PE2I

Número de catálogo B1147654
Número CAS: 949091-68-3
Peso molecular: 457.32
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

FE-PE2I is a PET radioligand with a high affinity and selectivity for the dopamine transporter (DAT) . It is used for the assessment of dopamine transporter function in the striatum of the brain, particularly in the evaluation of Parkinsonian symptoms .


Synthesis Analysis

The synthesis of FE-PE2I involves a nucleophilic reaction of 18 F-fluoride with a tosylated precursor, followed by purification and reformulation . A study has reported the implementation of a high-yielding fully automated GMP-compliant synthesis of [18F]FE-PE2I on a Synthera®+ platform . This method achieved radiochemical yields (RCYs) up to 62%, allowing the isolation of 25 GBq of the formulated product .


Molecular Structure Analysis

The molecular weight of FE-PE2I is 457.330. Its elemental composition includes Carbon (52.53%), Hydrogen (5.51%), Fluorine (4.15%), Iodine (27.75%), Nitrogen (3.06%), and Oxygen (7.00%) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of FE-PE2I include a nucleophilic reaction of 18 F-fluoride with a tosylated precursor . The reaction solvent contains FE-PE2I or OTsE-PE2I, and the mixtures are heated to the specified reaction temperature .


Physical And Chemical Properties Analysis

FE-PE2I exhibits good pharmacokinetics, making it a suitable PET radioligand for DAT quantification and imaging . It shows high peak activity in the brain shortly after injection, followed by fast washout . The radioactive uptake of FE-PE2I in the brain is according to the relative density of the DAT .

Aplicaciones Científicas De Investigación

1. Environmental Remediation

  • Metallic Iron for Remediation : Metallic iron (Fe(0)) is explored for environmental remediation. It's presented as a reducing agent and as a generator of adsorbing and reducing agents. Despite being in its early stages, Fe(0) shows promise for efficient remediation systems (Noubactep, 2015).

2. Agriculture

  • Iron Oxide Nanoparticles for Plant Growth : Iron oxide nanoparticles (Fe2O3 NPs) are studied as potential iron fertilizers. They demonstrate increased root length, plant height, biomass, and improved availability of Fe to plants, offering a replacement for traditional Fe fertilizers (Rui et al., 2016).

3. Energy Storage

  • Electrolytes for Lithium-Ion Batteries : Fluoroethylene carbonate (FEC) and vinylene carbonate (VC), used as electrolyte additives in lithium-ion batteries, show the formation of cross-linked polymers which correlates with good capacity retention and high Coulombic efficiencies in silicon nanowire electrodes (Jin et al., 2018).

4. Medical Imaging

  • Radioligand for Dopamine Transporter Imaging : [(18)F]FE-PE2I, a radioligand for dopamine transporter (DAT), shows suitability for accurate and stable DAT quantification in nonhuman primates and suggests that its radiation dose estimates would allow for maximal administered radioactivity in human subjects (Varrone et al., 2012).

5. Biomedical Applications

  • Corrosion Resistance in Biomedical Materials : Plasma Electrolytic Oxidation (PEO) treatment in Ta-rich electrolyte improves the corrosion resistance of low-carbon steel for possible use as device implants. This suggests the potential of Ta-enriched Fe-based oxide coatings for medical devices (Marcuz et al., 2023).

Safety And Hazards

FE-PE2I is used in PET imaging, which is a noninvasive technique. The main route of excretion of FE-PE2I is via the urine . The effective dose equivalent is 0.023 mSv/MBq (4.6 mSv/200 MBq), with organ doses for the urinary bladder, liver, pancreas, and kidneys being 0.119, 0.046, 0.031, and 0.029 mGy/MBq, respectively .

Direcciones Futuras

FE-PE2I has emerged as the agent of choice for many physicians in the shift from the first generation of SPECT tracers . It has several clear advantages such as reduced radiation burden and better discrimination between healthy patients and early-stage Parkinson’s disease patients . Future developments in imaging neurotransmitter systems and improved tracers of neuroinflammation and synaptic density are expected .

Propiedades

Número CAS

949091-68-3

Nombre del producto

FE-PE2I

Fórmula molecular

C20H25FINO2

Peso molecular

457.32

Sinónimos

2-Fluoroethyl 8-[(2E)-3-iodoprop-2-en-1-yl]-3-(4-methylphenyl)-8-azabicyclo-[3.2.1]octane-2-carboxylate

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.